molecular formula C19H19N3O2S B11363069 N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[4-(propan-2-yl)phenoxy]acetamide

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11363069
M. Wt: 353.4 g/mol
InChI Key: RHOWEBUFMOIULE-UHFFFAOYSA-N
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Description

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[4-(propan-2-yl)phenoxy]acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under acidic or basic conditions.

    Substitution Reactions: The phenyl group can be introduced via electrophilic aromatic substitution reactions.

    Acylation: The final step involves the acylation of the thiadiazole derivative with 2-[4-(propan-2-yl)phenoxy]acetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or isopropyl groups.

    Reduction: Reduction reactions could target the thiadiazole ring or the acetamide group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic or quinone derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive thiadiazoles.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[4-(propan-2-yl)phenoxy]acetamide would depend on its specific biological target. Generally, thiadiazole derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[4-(methyl)phenoxy]acetamide
  • N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[4-(ethyl)phenoxy]acetamide

Uniqueness

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, potentially leading to different biological activities and reactivity compared to its analogs.

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C19H19N3O2S/c1-13(2)14-8-10-16(11-9-14)24-12-17(23)20-19-21-18(22-25-19)15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,20,21,22,23)

InChI Key

RHOWEBUFMOIULE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NC(=NS2)C3=CC=CC=C3

Origin of Product

United States

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